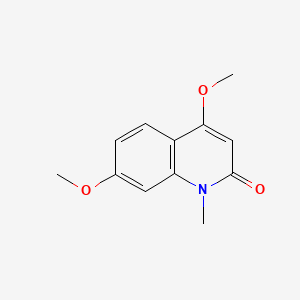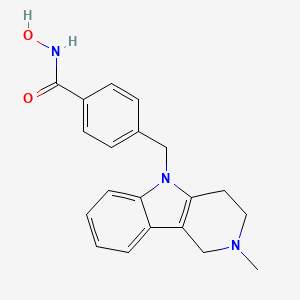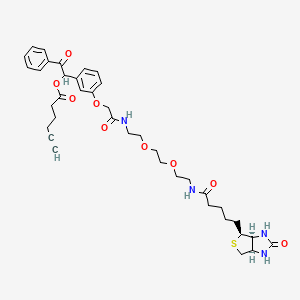
4,7-Dimethoxy-1-methyl-2-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dimethoxy-1-methyl-2-quinolinone is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4,7-Dimethoxy-1-methyl-2-quinolinone and its derivatives are often synthesized for potential pharmacological activities. For instance, Tang Jiel (2013) focused on synthesizing new quinolone derivatives like 7,8-dimethoxy-2(1H)-quinolinone-3-formic acid methyl ester, which are characterized for their structure and potential pharmacological uses (Tang Jiel, 2013).
Natural Sources and Derivatives
Research has identified 4,7-Dimethoxy-1-methyl-2-quinolinone in natural sources. For example, Manandhar et al. (1985) isolated similar compounds from Euodia lunu-ankenda and synthesized its isomers, highlighting the presence of such compounds in nature (Manandhar et al., 1985).
Antibacterial Activity
The antibacterial properties of related compounds are also a significant area of study. Asghari et al. (2014) investigated the antibacterial activity of compounds derived from 4-hydroxy-1-methyl-2(1H)-quinolinone, indicating their effectiveness against bacteria like Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Chemical Reactions and Derivatives
Research by Chauncey and Grundon (1990) on the reactions of heterocyclic quinone methides, derived from similar compounds, adds to the understanding of the chemical properties and potential applications of these derivatives (Chauncey & Grundon, 1990).
Novel Compounds Synthesis
Studies such as that by Campbell, Davidowitz, and Jackson (1990), which focus on isolating and synthesizing new quinolinone alkaloids from Agathosma species, contribute to the development of novel compounds with potential applications in various fields (Campbell, Davidowitz, & Jackson, 1990).
Fluorescence Derivatization in Chromatography
In chromatography, derivatives of 4,7-Dimethoxy-1-methyl-2-quinolinone have been used as fluorescence derivatization reagents. Yamaguchi et al. (1985) demonstrated its use in high-performance liquid chromatography for sensitive detection of carboxylic acids (Yamaguchi et al., 1985).
Phytochemical Studies
Research into the phytochemical properties of plants has also revealed the presence of similar compounds. Intekhab, Aslam, and Khalid (2011) isolated quinolinone alkaloids from Glycosmis mauritiana, indicating the compound's occurrence in various plant species (Intekhab, Aslam, & Khalid, 2011).
Propiedades
Nombre del producto |
4,7-Dimethoxy-1-methyl-2-quinolinone |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4,7-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3 |
Clave InChI |
SXFIYFZKRCNLLT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)


![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)